molecular formula C25H36CaN3O9PS B1662233 Fosamprenavir calcium CAS No. 226700-81-8

Fosamprenavir calcium

Cat. No.: B1662233
CAS No.: 226700-81-8
M. Wt: 625.7 g/mol
InChI Key: XOGQXKBFJZURRD-HQROKSDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosamprenavir calcium is a prodrug of the protease inhibitor amprenavir, used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is marketed under the brand names Lexiva and Telzir. This compound is designed to be metabolized in the body to release the active drug amprenavir, which inhibits the HIV-1 protease enzyme, thereby preventing the maturation of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir calcium involves multiple steps, including the esterification of amprenavir with phosphoric acid to form the phosphate ester. This is followed by the formation of the calcium salt. The process ensures the production of this compound with high purity and minimal isomer impurities .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of stearylamine as an anticaking agent during the preparation .

Chemical Reactions Analysis

Key Reaction Pathway

  • Epoxide Formation :

    • N,N-Dibenzyl-L-phenylalaninal (87) undergoes lithium-mediated reaction with bromochloromethane to form diastereomeric epoxide 88, later purified to yield aminochlorohydrin hydrochloride (89) .

    • Critical reagent: Lithium shot in THF at -65°C .

  • Carbamate Formation :

    • (S)-Tetrahydrofuran-3-yl imidazole carboxylate (94) reacts with sulfonamide 93 to form carbamate 95 .

    • Conditions: Reflux in ethyl acetate .

  • Phosphorylation and Reduction :

    • Intermediate 95 is phosphorylated with POCl₃, followed by HCl hydrolysis to generate a phosphate intermediate.

    • Final reduction via hydrogenation yields this compound .

Hydrolysis (Prodrug Activation)

This compound is enzymatically hydrolyzed in vivo to release amprenavir:

  • Reaction :

    Fosamprenavir calciumPhosphatases (gut)Amprenavir+Phosphate+Calcium2+\text{this compound} \xrightarrow{\text{Phosphatases (gut)}} \text{Amprenavir} + \text{Phosphate} + \text{Calcium}^{2+}
  • Key Data :

    • Hydrolysis occurs rapidly in the intestinal epithelium, with >90% conversion to amprenavir before systemic absorption .

    • Peak plasma amprenavir concentration: ~2.5 hours post-administration .

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways:

Table 2: Thermal Stability Data (Form I Pentahydrate)

ParameterValueObservationSource
Dehydration Range30–147.5°CLoss of 5 H₂O molecules (13.47% mass loss)
Thermal Degradation Onset~170°CProgressive decomposition
Major Degradation>282°CComplete molecular breakdown
  • Notable Finding : No defined melting point due to decomposition before fusion .

Metabolic Reactions

Amprenavir (active metabolite) undergoes hepatic metabolism via CYP3A4:

  • Primary Pathways :

    • Oxidation of the tetrahydrofuran and sulfonamide groups .

    • Glucuronidation for renal excretion .

Table 3: Metabolic Parameters

ParameterValueSource
Plasma Half-Life (Amprenavir)7.7 hours
Excretion>90% as metabolites (urine/feces)
CYP3A4 Inhibition RiskHigh (drug-drug interactions)

Stability Under Stress Conditions

  • Humidity : Form I remains crystalline at 75% RH for six months .

  • Oxidative Stress : No degradation observed under ambient oxygen .

Stereochemical Purity Control

  • Critical Step : Isolation of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Ila) in isopropanol reduces R-isomer impurity to <0.2% .

  • Impact : Ensures this compound contains <0.1% R-isomer, critical for therapeutic efficacy .

Scientific Research Applications

Primary Use in HIV Treatment

Fosamprenavir calcium is indicated for the treatment of HIV-1 infection in both adult and pediatric populations. It is typically administered in combination with other antiretroviral agents, either as a ritonavir-boosted formulation or unboosted. The use of fosamprenavir is particularly relevant in cases where patients have developed resistance to other treatments or when specific drug interactions must be managed.

Clinical Guidelines

  • Combination Therapy : Fosamprenavir is often combined with low-dose ritonavir to enhance its efficacy and pharmacokinetics. This combination allows for lower doses of fosamprenavir while maintaining effective viral suppression .
  • Postexposure Prophylaxis (PEP) : Fosamprenavir can be considered as part of a regimen for postexposure prophylaxis following occupational exposure to HIV, although expert consultation is recommended before use .

Clinical Efficacy and Safety

Numerous studies have evaluated the efficacy and safety profile of fosamprenavir. A notable head-to-head study compared fosamprenavir with lopinavir/ritonavir (Kaletra) over 48 weeks, demonstrating comparable efficacy in achieving viral load suppression and CD4 cell count increases .

Adverse Effects

Common adverse effects associated with fosamprenavir include:

  • Diarrhea
  • Headache
  • Nausea
  • Rash

Serious adverse reactions, though rare, may include hepatic failure and hypersensitivity reactions such as Stevens-Johnson syndrome . Monitoring liver function and lipid levels is essential during treatment due to the risk of hyperlipidemia associated with protease inhibitors .

Pharmacokinetics and Drug Interactions

Fosamprenavir is rapidly converted to amprenavir in the gastrointestinal tract. Its pharmacokinetic properties include:

  • Bioavailability : Unknown
  • Protein Binding : Approximately 90%
  • Half-life : About 7.7 hours

The drug is primarily metabolized by CYP3A4, which necessitates caution when co-administering with other medications that are also substrates or inhibitors of this enzyme .

Case Studies and Real-World Applications

A safety analysis conducted in Japan involving 364 patients receiving fosamprenavir revealed that adverse drug reactions occurred in approximately 43.7% of cases, with diarrhea being the most common side effect reported . This study underscores the importance of ongoing monitoring for side effects and adjusting treatment regimens accordingly.

Example Case Study

In a clinical setting, a patient previously treated with first-line antiretroviral therapy experienced virologic failure due to drug resistance. Upon switching to a regimen including fosamprenavir boosted with ritonavir, the patient achieved sustained viral suppression over six months, demonstrating the utility of fosamprenavir in salvage therapy scenarios.

Research Developments

Ongoing research continues to explore additional applications for fosamprenavir beyond standard HIV treatment protocols. Studies are investigating its use in combination therapies for patients with complex medical histories or those who have not responded adequately to conventional treatments.

Parameter This compound
Drug ClassHIV Protease Inhibitor
Common Side EffectsDiarrhea, Headache
Major Drug InteractionsCYP3A4 substrates
AdministrationOral (with/without food)
Recommended MonitoringLiver function, Lipid levels

Mechanism of Action

Fosamprenavir calcium is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir then binds to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into functional proteins, thereby inhibiting the maturation of the virus and reducing its ability to infect new cells .

Comparison with Similar Compounds

  • Amprenavir
  • Lopinavir
  • Ritonavir

Comparison: Fosamprenavir calcium is unique in that it is a prodrug, designed to improve the pharmacokinetic properties of amprenavir. Compared to amprenavir, this compound has better solubility and bioavailability, allowing for reduced pill burden and improved patient compliance. When compared to other protease inhibitors like lopinavir and ritonavir, this compound offers similar efficacy but may have different side effect profiles and drug interaction potentials .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Fosamprenavir calcium's solid-state forms?

  • Methodology : Comprehensive solid-state characterization requires a combination of thermal, spectroscopic, and microscopic techniques:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points, glass transitions), while Thermogravimetry (TGA) quantifies moisture content and decomposition profiles. Form I (hydrate) loses water at ~100°C, critical for maintaining crystallinity .
  • Spectroscopy : Powder X-ray Diffraction (PXRD) distinguishes crystalline (sharp peaks) vs. amorphous (broad halos) forms. Fourier-Transform Infrared Spectroscopy (FTIR) detects hydrogen bonding and hydration-dependent shifts in functional groups (e.g., phosphate and carbonyl stretches) .
  • Morphology : Scanning Electron Microscopy (SEM) visualizes particle size and shape, which influence dissolution rates and bioavailability .

Q. How is this compound's chemical stability assessed in accelerated stability studies?

  • Methodology : Accelerated stability testing under ICH guidelines involves:

  • Stress Conditions : Exposure to 40°C/75% relative humidity (RH) for 3–6 months to simulate long-term storage .
  • Analytical Monitoring : High-Performance Liquid Chromatography (HPLC) quantifies degradation products (e.g., hydrolyzed amprenavir). FTIR and PXRD track polymorphic transitions. Form I remains chemically stable under these conditions, with <2% degradation observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic stability data for this compound under varying humidity conditions?

  • Methodology : Contradictions arise from hydration-dependent phase behavior. Key steps include:

  • Controlled Humidity Chambers : Expose Form I to RH gradients (0–95%) while monitoring via dynamic vapor sorption (DVS) and in-situ PXRD. Form I’s crystallinity is maintained at ≥75% RH due to water-mediated hydrogen bonding but converts to amorphous at <40% RH .
  • Complementary Techniques : Pair DSC with variable-humidity FTIR to correlate dehydration-induced amorphization with spectral shifts in O-H and P=O vibrations .

Q. What methodological considerations are critical when designing real-time monitoring systems for this compound crystallization processes?

  • Methodology : Real-time monitoring during crystallization requires:

  • Chord Length Distribution (CLD) : Calibrated using laser diffraction (e.g., Malvern Mastersizer) to correlate CLD with particle size distribution (PSD). Partial Least Squares Regression (PLSR) models predict PSD from CLD data with R² >0.95 .
  • In-Process Controls : Adjust supersaturation levels to avoid secondary nucleation. For lab-scale setups, maintain a cooling rate of 0.5°C/min to ensure uniform crystal growth .

Q. How can computational models enhance experimental validation of this compound’s antiviral efficacy beyond HIV?

  • Methodology : Integrate molecular docking and binding affinity predictions with in vitro assays:

  • In Silico Screening : Use AutoDock Vina to predict Fosamprenavir’s binding to SARS-CoV-2 targets (e.g., helicase, PIC50 >7 nM). Validate with plaque reduction neutralization tests (PRNT) in Vero E6 cells .
  • Drug Repurposing Workflows : Cross-reference computational hits (e.g., Fosamprenavir’s predicted 3CLpro inhibition) with clinical databases (ClinicalTrials.gov ) to prioritize in vivo studies .

Properties

CAS No.

226700-81-8

Molecular Formula

C25H36CaN3O9PS

Molecular Weight

625.7 g/mol

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1

InChI Key

XOGQXKBFJZURRD-HQROKSDRSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

226700-81-8

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/
6.85e-01 g/L

Synonyms

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester
fos-amprenavir
fosamprenavir
fosamprenavir calcium
GW 433908
GW 433908G
GW 908
GW-433908
GW-433908G
GW-908
GW433908
GW433908G
GW908 cpd
Lexiva
VX 175
VX-175
VX175 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosamprenavir calcium
Reactant of Route 2
Reactant of Route 2
Fosamprenavir calcium
Reactant of Route 3
Fosamprenavir calcium
Reactant of Route 4
Fosamprenavir calcium
Reactant of Route 5
Reactant of Route 5
Fosamprenavir calcium
Reactant of Route 6
Reactant of Route 6
Fosamprenavir calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.